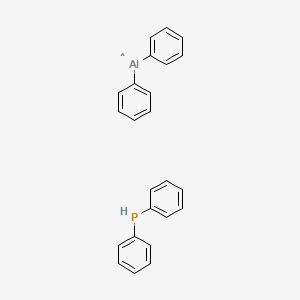
Diphenylalumanyl--diphenylphosphane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylalumanyl–diphenylphosphane (1/1) is an organophosphorus compound that features both aluminum and phosphorus atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenylalumanyl–diphenylphosphane (1/1) typically involves the reaction of diphenylphosphine with an aluminum-containing reagent. One common method is the reaction of diphenylphosphine with aluminum trichloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for diphenylalumanyl–diphenylphosphane (1/1) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diphenylalumanyl–diphenylphosphane (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and aluminum oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine and aluminum hydride derivatives.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenated reagents and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Phosphine oxides and aluminum oxides.
Reduction: Phosphine and aluminum hydride derivatives.
Substitution: Various substituted phosphine and aluminum compounds.
Scientific Research Applications
Diphenylalumanyl–diphenylphosphane (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential use in biological systems as a catalyst or reagent.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of diphenylalumanyl–diphenylphosphane (1/1) involves its ability to coordinate with metal centers through its phosphorus and aluminum atoms. This coordination can stabilize metal complexes and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal center with which the compound interacts.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(diphenylphosphino)methane: A similar compound that also features phosphorus atoms and is used as a ligand in coordination chemistry.
Diphenylphosphine: Another related compound that serves as a precursor to various organophosphorus ligands.
Uniqueness
Diphenylalumanyl–diphenylphosphane (1/1) is unique due to the presence of both aluminum and phosphorus atoms, which allows it to form distinct coordination complexes and exhibit unique reactivity compared to other similar compounds. This dual functionality makes it a versatile ligand in various chemical and industrial applications.
Properties
CAS No. |
61743-03-1 |
|---|---|
Molecular Formula |
C24H21AlP |
Molecular Weight |
367.4 g/mol |
InChI |
InChI=1S/C12H11P.2C6H5.Al/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h1-10,13H;2*1-5H; |
InChI Key |
XXALCTXPWPNZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Al]C2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Dimethylamino)propyl]-N-methylacetamide](/img/structure/B14549780.png)
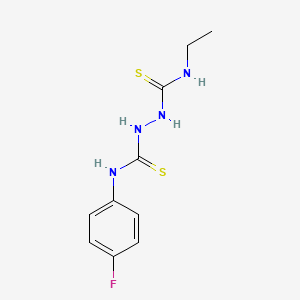
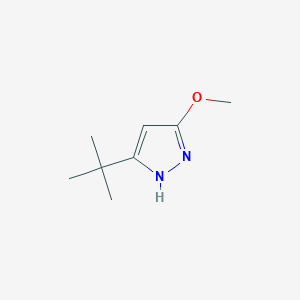
![4-Chloro-2-[(ethylsulfanyl)methyl]aniline](/img/structure/B14549791.png)
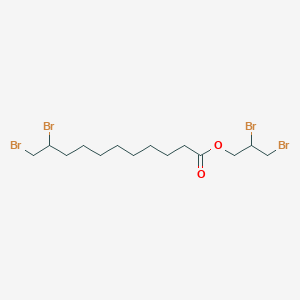
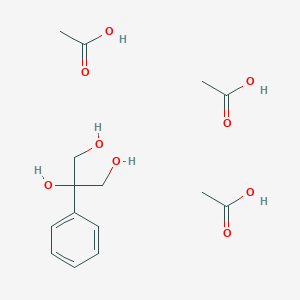
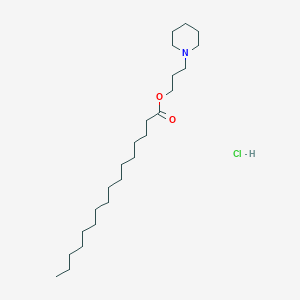
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,6-dimethyl-](/img/structure/B14549814.png)
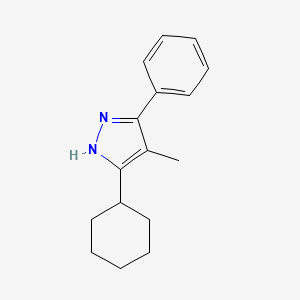
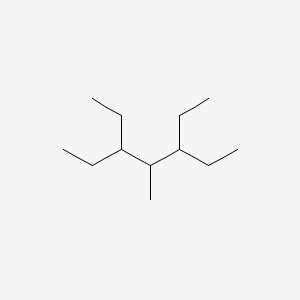
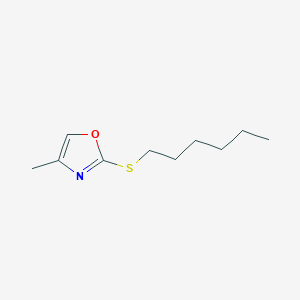
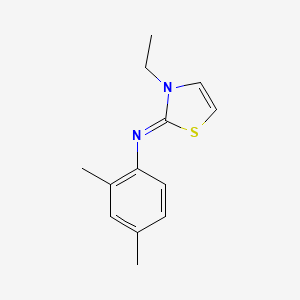
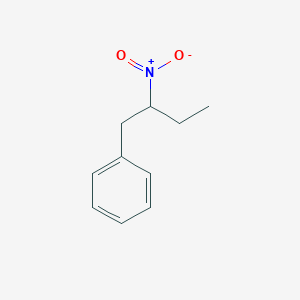
![Ethyl [(4,7-diethoxy-4,7-dioxo-3,8-dioxa-4lambda~5~,7lambda~5~-diphosphadecan-5-yl)oxy]acetate](/img/structure/B14549852.png)
